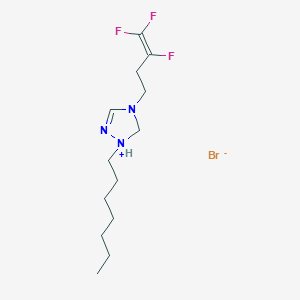1-Heptyl-4-(3,4,4-trifluorobut-3-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-1-ium bromide
CAS No.: 653571-63-2
Cat. No.: VC16792219
Molecular Formula: C13H23BrF3N3
Molecular Weight: 358.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 653571-63-2 |
|---|---|
| Molecular Formula | C13H23BrF3N3 |
| Molecular Weight | 358.24 g/mol |
| IUPAC Name | 1-heptyl-4-(3,4,4-trifluorobut-3-enyl)-1,5-dihydro-1,2,4-triazol-1-ium;bromide |
| Standard InChI | InChI=1S/C13H22F3N3.BrH/c1-2-3-4-5-6-8-19-11-18(10-17-19)9-7-12(14)13(15)16;/h10H,2-9,11H2,1H3;1H |
| Standard InChI Key | CPRRKWFLRNXQFZ-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCC[NH+]1CN(C=N1)CCC(=C(F)F)F.[Br-] |
Introduction
1-Heptyl-4-(3,4,4-trifluorobut-3-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-1-ium bromide is a synthetic organic compound belonging to the class of triazolium salts. It features a unique molecular structure, combining a heptyl chain with a trifluorobut-3-en-1-yl group attached to a triazole ring. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicinal chemistry.
Synthesis
The synthesis of 1-Heptyl-4-(3,4,4-trifluorobut-3-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-1-ium bromide typically involves several key steps, often performed under controlled conditions using solvents such as dichloromethane or acetonitrile. Temperature and pressure are carefully monitored to optimize the yield and purity of the final product.
Mechanism of Action and Applications
The mechanism of action for this compound involves its interaction with biological targets such as enzymes or receptors. By binding to these targets, it can modulate their activity and influence various biological processes. The specific pathways affected depend on the context of its application. This compound represents a versatile tool in both research and industrial applications due to its unique structural features and reactivity profile.
Applications
-
Chemistry and Biology: It is used in organic synthesis and has potential applications in modifying biological processes.
-
Medicinal Chemistry: It can interact with biological targets, making it valuable for drug development.
-
Research: Its unique structure makes it useful for studying interactions with enzymes and receptors.
Chemical Reactions
1-Heptyl-4-(3,4,4-trifluorobut-3-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-1-ium bromide can participate in various chemical reactions, which are important for modifying its properties and enhancing its utility in different applications. These reactions often involve the modification of functional groups attached to the triazole ring.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume